6-Hydroxy-methyl 1'-epiacarviosin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
101144-24-5 |
|---|---|
Molecular Formula |
C14H25NO9 |
Molecular Weight |
351.35 g/mol |
IUPAC Name |
(1S,2S,3R,6R)-6-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C14H25NO9/c1-23-14-13(22)11(20)8(7(4-17)24-14)15-6-2-5(3-16)9(18)12(21)10(6)19/h2,6-22H,3-4H2,1H3/t6-,7-,8-,9-,10+,11+,12+,13-,14+/m1/s1 |
InChI Key |
UQSNMDDZJRJJQN-PEQZYJMFSA-N |
SMILES |
COC1C(C(C(C(O1)CO)NC2C=C(C(C(C2O)O)O)CO)O)O |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)N[C@@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)NC2C=C(C(C(C2O)O)O)CO)O)O |
Other CAS No. |
101144-24-5 |
Synonyms |
6-HMECV 6-hydroxy-methyl 1'-epiacarviosin |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 6 Hydroxy Methyl 1 Epiacarviosin
Total Synthesis Pathways of 6-Hydroxy-methyl 1'-epiacarviosin
The complete chemical synthesis of this compound from basic starting materials is a formidable task that requires precise control over stereochemistry and the strategic use of protecting groups. While a specific total synthesis for this exact molecule is not prominently documented in publicly available literature, established principles of carbohydrate chemistry allow for the outlining of plausible synthetic routes.
Key Synthetic Intermediates and Precursors
The assembly of this compound would logically proceed through the synthesis of two key fragments: a functionalized cyclitol unit (the pseudo-sugar) and a protected glucose derivative, followed by their coupling.
Cyclitol Precursor: The central carbocyclic core, a valienamine (B15573) analogue, is a primary synthetic target. Its synthesis would likely start from a readily available chiral pool starting material, such as D-glucose or quinic acid, which provides a scaffold with pre-defined stereocenters. Key transformations would involve the formation of the unsaturated ring and the introduction of the amino and hydroxymethyl groups.
The biosynthesis of related pseudo-oligosaccharides like acarbose (B1664774) provides a conceptual blueprint, where complex enzymatic pathways assemble the molecule from glucose and other central metabolites. nih.govnih.govnih.gov This natural strategy underscores the modular nature of the molecule, which is mirrored in synthetic approaches.
Stereoselective Synthesis Strategies
Achieving the correct stereochemistry at each of the multiple chiral centers, including the unique 1'-epi configuration at the glycosidic linkage, is the principal challenge.
Substrate-Controlled Reactions: The inherent stereochemistry of the starting materials can be used to direct the formation of new stereocenters. For instance, the stereoselective reduction of a ketone or the epoxidation of an alkene can be influenced by the adjacent chiral centers in the molecule.
Reagent-Controlled Reactions: The use of chiral reagents or catalysts, such as those employed in Sharpless asymmetric epoxidation, can induce a specific stereochemical outcome, which is particularly useful in constructing the acyclic precursors or the cyclitol ring. nih.gov
Glycosylation Stereocontrol: The formation of the glycosidic bond between the cyclitol and glucose units is a critical step. The desired α- or β-linkage is typically controlled by the choice of the glycosyl donor, the protecting groups on the donor and acceptor, the solvent, and the promoter. The 1'-epi configuration suggests a specific spatial arrangement that would require careful optimization of these glycosylation conditions.
Protecting Group Chemistry in this compound Synthesis
The numerous hydroxyl groups and the amino group in this compound necessitate a sophisticated protecting group strategy to ensure that reactions occur only at the desired positions. rsc.org
Orthogonal Protection: An orthogonal protecting group strategy is essential. rsc.org This involves using multiple types of protecting groups that can be removed under different, specific conditions without affecting the others. rsc.org This allows for the sequential unmasking and functionalization of different parts of the molecule.
Regioselective Protection: The inherent differences in the reactivity of the various hydroxyl groups (primary vs. secondary) can be exploited for regioselective protection. nih.gov For example, bulky silyl (B83357) ethers like tert-butyldiphenylsilyl (TBDPS) or trityl (Tr) groups will preferentially protect the less sterically hindered primary hydroxyl group. nih.gov
Temporary and Permanent Protection: The synthesis would likely employ a combination of "permanent" protecting groups, such as benzyl (B1604629) ethers, which are stable throughout many synthetic steps, and "temporary" groups, like acetals or silyl ethers, which can be removed at intermediate stages to allow for further transformations. nih.gov
| Protecting Group | Abbreviation | Common Reagents for Introduction | Cleavage Conditions |
| Benzyl ether | Bn | Benzyl bromide (BnBr), NaH | Catalytic hydrogenation (H₂, Pd/C) |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | Fluoride ion (TBAF) |
| Acetyl ester | Ac | Acetic anhydride, Pyridine | Mild base (e.g., NaOMe in MeOH) |
| Benzoyl ester | Bz | Benzoyl chloride, Pyridine | Base (e.g., NaOH) |
| Isopropylidene ketal | - | Acetone, Acid catalyst | Mild aqueous acid |
Semisynthesis and Derivatization Approaches
Semisynthesis, starting from a naturally occurring and structurally related compound, can be a more efficient route to this compound and its derivatives. Furthermore, derivatization is key to creating probes for biochemical and pharmacological research.
Regioselective Functionalization Techniques
Modifying specific hydroxyl groups within the complex structure of this compound requires highly selective reactions.
Enzymatic Transglycosylation: Drawing inspiration from the synthesis of acarbose analogues, enzymes like dextransucrases could potentially be used to transfer additional sugar moieties to specific hydroxyl groups of this compound, creating novel oligosaccharide structures. nih.gov This approach offers exceptional regioselectivity that is often difficult to achieve with purely chemical methods.
Tin-Mediated Acylation: Organotin reagents, such as dibutyltin (B87310) oxide, can be used to activate a specific diol pair, allowing for regioselective acylation, alkylation, or sulfonylation at one of the hydroxyl groups.
Synthesis of Prodrug Forms for Research Applications
To study the biological activity and cellular uptake of this compound, it can be converted into a prodrug form. A prodrug is a biologically inactive derivative that is converted to the active compound within the body or a specific cell type. nih.govrsc.org
Glycosidase-Activated Prodrugs: A common strategy involves attaching the active molecule to a sugar moiety via a linker. rsc.orgrsc.orgnih.gov This glycosylated prodrug can be designed to be a substrate for a specific glycosidase enzyme that is overexpressed in target cells (e.g., cancer cells). rsc.orgnih.gov Upon enzymatic cleavage of the sugar, the linker self-immolates, releasing the active drug. rsc.org For this compound, one of its hydroxyl groups could be attached to a self-immolative linker and a trigger sugar, creating a research tool to study its targeted delivery and release.
Ester Prodrugs: The hydroxyl groups can be esterified to increase lipophilicity and potentially enhance cell membrane permeability. These esters can then be hydrolyzed by intracellular esterases to release the active compound.
Chemoenzymatic Synthesis of this compound and Analogues
The construction of the intricate architecture of this compound and its analogues has been effectively achieved through chemoenzymatic strategies. These methods synergistically combine the precision of enzymatic transformations with the versatility of chemical synthesis, enabling the creation of complex molecular structures that are challenging to produce through purely chemical or biological means.
A pivotal approach in the synthesis of the core structure of these compounds involves the coupling of a protected valienamine donor with a suitable sugar epoxide acceptor. nih.gov The valienamine moiety, a C-7 aminocyclitol, is a crucial component of many bioactive pseudo-oligosaccharides, including the well-known antidiabetic drug acarbose. The strategic use of enzymes allows for the selective modification and coupling of these building blocks.
In a broader context, the synthesis of acarbose analogues often employs glycosyltransferases and dextransucrases. nih.gov These enzymes can catalyze the transfer of sugar moieties to the acarbose core or its precursors, leading to a diverse range of analogues. For example, dextransucrases from Leuconostoc mesenteroides have been utilized to synthesize new acarbose analogues through transglycosylation reactions with sucrose. nih.gov This enzymatic approach allows for the generation of novel structures that can be screened for enhanced biological activity.
The following table summarizes key enzymatic reactions utilized in the synthesis of acarbose analogues, which are structurally related to this compound.
| Enzyme | Donor Substrate | Acceptor Substrate | Product | Reference |
| Dextransucrase (B-512FMC) | Sucrose | Acarbose | 2(I)-alpha-D-glucopyranosylacarbose | nih.gov |
| Dextransucrase (B-742CB) | Sucrose | Acarbose | 2(I)-alpha-D-glucopyranosylacarbose and 3(IV)-alpha-D-glucopyranosylacarbose | nih.gov |
| Glycosyltransferase (AcbE) | Maltooligosaccharides | Acarbose | Acarstatins A and B | nih.gov |
These chemoenzymatic methods provide a powerful toolkit for accessing not only this compound but also a library of related compounds for structure-activity relationship studies.
Green Chemistry Principles in this compound Synthesis Research
The synthesis of complex molecules like this compound traditionally involves multi-step processes that can generate significant chemical waste and utilize hazardous materials. The application of green chemistry principles aims to mitigate this environmental impact by designing more sustainable synthetic routes. While research specifically detailing the green chemistry metrics for the synthesis of this compound is not extensively documented, the broader field of carbohydrate and pseudo-oligosaccharide synthesis offers valuable insights into sustainable practices.
Key green chemistry principles applicable to the synthesis of these compounds include the use of environmentally benign solvents, the development of catalytic methods to replace stoichiometric reagents, and the improvement of atom economy.
Atom Economy and Process Metrics: Evaluating the "greenness" of a synthetic route can be quantified using various metrics. Atom economy, reaction mass efficiency (RME), and the E-factor (environmental factor) are commonly used to assess the efficiency and waste generation of a chemical process. rsc.orgresearchgate.net While specific data for this compound is not available, the application of these metrics to the synthesis of related pharmaceutical compounds has driven the development of more sustainable manufacturing processes. By analyzing these metrics, chemists can identify hotspots in a synthetic route and focus efforts on improving the efficiency of specific steps.
The following table outlines key green chemistry metrics and their relevance to the synthesis of complex molecules like this compound.
| Green Chemistry Metric | Description | Relevance to Synthesis |
| Atom Economy | A measure of the efficiency with which atoms from the reactants are incorporated into the final product. | Higher atom economy indicates less waste generation. |
| Reaction Mass Efficiency (RME) | The ratio of the mass of the desired product to the total mass of reactants used. | Provides a more realistic measure of efficiency than yield alone. |
| E-Factor (Environmental Factor) | The ratio of the mass of waste produced to the mass of the desired product. | A lower E-factor signifies a greener process. |
| Solvent Intensity | The ratio of the mass of all solvents to the mass of the final product. | Highlights the contribution of solvents to the overall waste. |
By consciously applying these green chemistry principles, the future synthesis of this compound and its analogues can be designed to be not only efficient and precise but also environmentally responsible.
Enzymatic Inhibition Kinetics and Mechanisms
The primary mechanism of action for acarviosin (B126021) and its derivatives, including likely this compound, is the inhibition of glycosidases, enzymes responsible for the breakdown of complex carbohydrates.
Inhibition Profiles Against Specific Glycosidases (e.g., Glucosidases, Amylases)
Acarbose and its analogues are well-documented for their potent inhibitory activity against α-glucosidases and α-amylases. nih.govnih.gov These enzymes are crucial for digesting carbohydrates into absorbable monosaccharides. nih.govmdpi.com By inhibiting these enzymes, these compounds can delay carbohydrate digestion, leading to a reduced rate of glucose absorption. nih.govfrontiersin.org
Studies on various acarviosin derivatives have demonstrated a range of inhibitory potencies. For instance, enzymatically synthesized novel inhibitors have shown improved selectivity for α-glucosidase over α-amylase compared to acarbose. nih.govubc.ca Specifically, one derivative exhibited a 3.0-fold improved inhibition potency against rat intestine α-glucosidase while having only 0.3-fold the inhibition potency against human pancreatic α-amylase relative to acarbose. nih.govubc.ca This highlights the potential for structural modifications to the acarviosin core to fine-tune the inhibitory profile.
The inhibitory activity is concentration-dependent, with higher concentrations of the inhibitor leading to greater enzymatic inhibition. nih.govnih.gov The effectiveness of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, various plant-derived compounds and synthetic molecules have been shown to inhibit α-glucosidase and α-amylase with IC50 values in the micromolar range. nih.govmdpi.com
Table 1: Comparative Inhibitory Activity of Acarbose and a Novel Acarviosin Derivative
| Compound | Target Enzyme | Relative Inhibition Potency |
|---|---|---|
| Acarbose | Rat Intestine α-Glucosidase | 1.0 |
| α-acarviosinyl-(1→9)-3-α-D-glucopyranosylpropen | Rat Intestine α-Glucosidase | 3.0 |
| Acarbose | Human Pancreatic α-Amylase | 1.0 |
Reversible vs. Irreversible Inhibition Mechanisms
The inhibition of glycosidases by acarviosin and its analogues is typically reversible. Reversible inhibitors bind to the enzyme through non-covalent interactions, and their effect can be reversed by decreasing the inhibitor concentration. Kinetic studies of various natural and synthetic glycosidase inhibitors have revealed different modes of reversible inhibition, including competitive, non-competitive, uncompetitive, and mixed-type inhibition. nih.govnih.govmdpi.com
Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. Some acarviosin derivatives have been shown to be competitive inhibitors of α-glucosidase. nih.govubc.ca
Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.
Mixed-type inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. This type of inhibition has been observed for some acarviosin derivatives against human pancreatic α-amylase. nih.govnih.govubc.camdpi.com
The specific type of inhibition can be determined through kinetic analyses, such as Lineweaver-Burk plots. nih.govfrontiersin.org
Substrate Mimicry and Transition State Analogues
The inhibitory activity of acarviosin and its analogues stems from their structural similarity to the natural oligosaccharide substrates of glycosidases. nih.gov This "substrate mimicry" allows them to bind with high affinity to the enzyme's active site. The core structure of these compounds, a pseudo-disaccharide, effectively mimics the shape and charge distribution of the transition state of the glycosidic bond cleavage reaction catalyzed by these enzymes. By acting as transition state analogues, they bind to the active site much more tightly than the actual substrate, effectively blocking the enzyme's function.
Ligand-Receptor Binding Studies
While the primary targets of this compound and related compounds are enzymes, understanding their binding characteristics provides insight into their inhibitory mechanisms.
Determination of Binding Affinities (Kd, Ki values)
The binding affinity of an inhibitor to its target enzyme is a measure of the strength of their interaction and is often expressed by the dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. For competitive inhibitors, the Ki value represents the concentration of the inhibitor that doubles the apparent Michaelis constant (Km) of the substrate.
Kinetic studies on various glycosidase inhibitors have determined their Ki values. For example, studies on alkaloids from Zanthoxylum chalybeum showed mixed inhibition against both α-glucosidase and α-amylase with Ki values comparable to the reference drug acarbose for amylase, but significantly higher activity against α-glucosidase. mdpi.comresearchgate.net This indicates a strong and specific interaction with the enzyme's active site or allosteric sites.
Table 2: Illustrative Inhibition Constants (Ki) for Glycosidase Inhibitors
| Inhibitor | Enzyme | Inhibition Mode | Ki (µM) - Representative Range |
|---|---|---|---|
| Alkaloid Derivatives | α-Amylase | Mixed | Comparable to Acarbose |
| Alkaloid Derivatives | α-Glucosidase | Mixed | Significantly lower than Acarbose |
| Phenolic Compound | α-Amylase | Competitive | Comparable to Acarbose |
Note: This table provides a generalized representation based on findings for various natural product inhibitors and is intended to be illustrative of the types of data obtained in such studies. mdpi.comresearchgate.net
Characterization of Binding Sites and Modes
Molecular docking and structural biology studies are instrumental in characterizing the binding sites and modes of inhibitors. These studies reveal the specific amino acid residues within the enzyme's active or allosteric sites that interact with the inhibitor. The binding is typically stabilized by a network of hydrogen bonds, hydrophobic interactions, and ionic interactions. nih.gov
For glycosidase inhibitors, key interactions often occur with the catalytic residues in the active site. The hydroxyl groups and the nitrogen atom in the pseudo-glycosidic linkage of acarviosin-like compounds are crucial for forming these hydrogen bonds. The specific stereochemistry of the inhibitor, including the orientation of hydroxyl groups, plays a critical role in ensuring a snug fit within the binding pocket and, consequently, its inhibitory potency. While specific binding site data for this compound is not available, the extensive research on acarbose and its analogues provides a robust model for its likely interactions with glycosidases.
Downstream Molecular Pathways Affected by this compound
As a structural analog of acarbose, this compound is predicted to exert its primary effect by inhibiting α-glucosidase enzymes located in the brush border of the small intestine. nih.govnih.govnih.gov These enzymes, including maltase, sucrase, and isomaltase, are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. nih.govnih.gov By competitively binding to these enzymes, the compound delays carbohydrate digestion, thereby reducing the rate of glucose absorption and lowering postprandial blood glucose spikes. nih.govyoutube.com
Research on a closely related analog, methyl 1β-epi-6-hydroxyacarviosin , has provided specific insights into its inhibitory activity. In a study by Ogawa et al. (2022), this compound was evaluated against several glycosidases. The findings revealed that while it was a poor inhibitor of β-glucosidase, it demonstrated modest inhibitory activity against yeast α-glucosidase and α-mannosidase. nih.govnih.gov This suggests a degree of selectivity in its action against different types of glycosidases.
Inhibitory Activity of Methyl 1β-epi-6-hydroxyacarviosin
| Enzyme | Source | Inhibitory Activity |
|---|---|---|
| α-Glucosidase | Yeast | Modest Inhibitor |
| β-Glucosidase | Almond | Poor Inhibitor |
This data is based on studies of the methyl ester of this compound.
The inhibition of α-glucosidases by acarbose analogs like this compound directly impacts carbohydrate digestion pathways, slowing the release of glucose into the bloodstream. nih.gov This modulation of glucose absorption is a key therapeutic strategy for managing conditions characterized by hyperglycemia.
Specific cellular and subcellular localization studies for this compound are not extensively available in current scientific literature, which is common for a compound at this stage of research. However, based on the mechanism of action of its parent compound, acarbose, it is anticipated that this compound primarily exerts its effects extracellularly within the lumen of the small intestine. nih.gov
The intended site of action is the brush border membrane of intestinal epithelial cells, where α-glucosidase enzymes are located. nih.gov The compound is designed to have low systemic bioavailability, with its primary function being localized to the gastrointestinal tract to inhibit carbohydrate digestion. nih.gov Further research, potentially utilizing fluorescently labeled analogs, would be necessary to definitively determine its cellular uptake, distribution, and subcellular fate in various research models.
Investigations into Target Specificity and Selectivity
The specificity and selectivity of a glycosidase inhibitor are critical for its therapeutic potential and to minimize off-target effects. As indicated by research on its methyl ester analog, this compound exhibits a degree of target selectivity.
The modest inhibition of yeast α-glucosidase and α-mannosidase, coupled with poor inhibition of almond β-glucosidase, points towards a preferential interaction with certain classes of glycosidic linkages and enzyme active sites. nih.govnih.gov The structural features of this compound, including the stereochemistry of the carbasugar and the hydroxymethyl group, are thought to play a crucial role in determining this binding specificity.
The higher affinity for α-glucosidases over β-glucosidases is a characteristic feature of acarbose and its analogs, which is fundamental to their mechanism of action in delaying carbohydrate digestion without significantly affecting the breakdown of other nutrients. nih.gov Further detailed kinetic studies and structural analysis of the enzyme-inhibitor complex would be required to fully elucidate the molecular basis for the target specificity and selectivity of this compound.
Conclusion
6-Hydroxy-methyl 1'-epiacarviosin represents a significant branch in the extensive family tree of acarviosin (B126021) analogues. Its synthesis and initial biochemical characterization have contributed to the fundamental understanding of how structural modifications, particularly stereochemistry and hydroxylation, influence the inhibitory activity of pseudo-oligosaccharides against glycosidases. While the available research provides a solid foundation, further studies, especially in the areas of enzyme kinetics and structural biology, are needed to fully elucidate the therapeutic potential of this intriguing compound. The ongoing exploration of such analogues is a testament to the enduring importance of glycosidase inhibitors in biochemical and medicinal research.
Structure Activity Relationship Sar Studies of 6 Hydroxy Methyl 1 Epiacarviosin and Its Analogues
Elucidation of Essential Pharmacophores
The inhibitory activity of 6-Hydroxy-methyl 1'-epiacarviosin and its relatives stems from a core pharmacophore that mimics the natural substrate of glycosidase enzymes. This pharmacophore is centered around the acarviosin (B126021) core, a pseudo-disaccharide composed of a cyclitol unit (valienamine) linked to a 4-amino-4,6-dideoxy-D-glucopyranose unit. The key features of this pharmacophore include:
The Valienamine (B15573) Moiety: This unsaturated cyclitol is a critical component, mimicking the oxocarbenium ion-like transition state that occurs during the enzymatic hydrolysis of glycosidic bonds. The secondary amine within this moiety is crucial for binding to the active site of the enzyme.
The 4-Amino Group: The nitrogen atom in the 4-amino-4,6-dideoxy-D-glucopyranose unit plays a pivotal role in the inhibitory activity. It is thought to interact with key acidic residues in the enzyme's active site, contributing significantly to the binding affinity.
Hydroxyl Groups: The spatial arrangement of hydroxyl groups on both the cyclitol and the sugar-like moiety is essential for establishing a network of hydrogen bonds with the amino acid residues in the enzyme's active site, further anchoring the inhibitor.
A pharmacophore model based on acarbose (B1664774), a closely related and clinically used α-glucosidase inhibitor, highlights the importance of specific hydrogen bond donors and acceptors, as well as hydrophobic features, for effective binding. researchgate.net
Impact of Acarviosin Core Modifications on Biological Activity
Modifications to the acarviosin core have a profound impact on the biological activity of these inhibitors, underscoring the importance of its structural integrity. The core structure of acarbose and its homologues, including methyl acarviosin, is considered the active component responsible for their potent α-glucosidase inhibitory activity.
Studies on various analogs have demonstrated that even subtle changes can lead to significant shifts in inhibitory potency and selectivity. For instance, the synthesis and evaluation of various N-linked carbaoligosaccharides have been instrumental in understanding the role of the core structure. nih.gov The general strategy for creating these analogs often involves the ring-opening of carbasugar epoxides with amino carbohydrates, allowing for the systematic exploration of structural modifications. nih.gov
Stereochemical Influences on Enzyme Binding and Inhibition
Stereochemistry plays a critical role in the biological activity of glycosidase inhibitors, dictating the precise three-dimensional arrangement of functional groups and, consequently, their ability to fit into the chiral environment of an enzyme's active site. The "1'-epi" designation in this compound signifies a change in the stereochemistry at the anomeric-like carbon of the cyclitol moiety compared to the naturally occurring configuration.
The synthesis of acarviosin analogues with an α-manno configuration has also been explored. These studies have shown that changes in the stereochemistry of the sugar moiety can lead to compounds with altered inhibitory activities and specificities. For example, one such analog was found to be a moderate inhibitor of both α-D-mannosidase and yeast α-D-glucosidase, while another showed mild activity against Jack bean α-D-mannosidase. nih.gov
Comparative SAR with Related Glycosidase Inhibitors
The structure-activity relationships of this compound and its analogs are best understood in the context of other well-known glycosidase inhibitors, such as acarbose, voglibose (B1684032), and miglitol (B1676588). These clinically used drugs share some common structural features but also possess key differences that influence their therapeutic profiles.
Acarbose: As a pseudo-tetrasaccharide, acarbose has a more extended structure than the core acarviosin derivatives. This larger size is thought to contribute to its potent inhibition of α-amylase in addition to α-glucosidases.
Voglibose: A derivative of valiolamine, voglibose is a simpler aminocyclitol inhibitor. Its structure-activity relationship has been extensively studied, leading to its development as a potent α-glucosidase inhibitor with a favorable side-effect profile compared to acarbose in some studies.
Miglitol: This inhibitor is a deoxynojirimycin derivative, featuring a piperidine (B6355638) ring that mimics the sugar moiety. Unlike acarbose, miglitol is systemically absorbed.
Comparative studies have shown that while all three are effective α-glucosidase inhibitors, they exhibit differences in their inhibitory potency against various enzymes and can have different clinical effects. For instance, in some studies, voglibose has shown better efficacy in reducing postprandial hyperglycemia and a better adverse effect profile than acarbose and miglitol. researchgate.net The choice between these inhibitors often depends on individual patient factors and the specific therapeutic goal. scienceopen.comnih.gov
The exploration of a wide array of synthetic and natural glycosidase inhibitors continues to expand our understanding of the structural requirements for potent and selective enzyme inhibition, paving the way for the development of new and improved therapeutic agents.
Advanced Analytical and Spectroscopic Characterization Methodologies for 6 Hydroxy Methyl 1 Epiacarviosin Research
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of novel or synthesized compounds like 6-Hydroxy-methyl 1'-epiacarviosin. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.
In the analysis of this compound, HRMS would be employed to verify its molecular formula. By comparing the experimentally measured mass to the theoretically calculated mass, researchers can confirm the presence of all expected atoms and rule out alternative elemental compositions. This is particularly crucial for isomeric compounds where nominal mass alone is insufficient for differentiation.
Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Elemental Composition Confirmed |
| [M+H]⁺ | 326.1448 | 326.1451 | 0.9 | C₁₃H₂₄NO₈ |
| [M+Na]⁺ | 348.1267 | 348.1270 | 0.8 | C₁₃H₂₃NNaO₈ |
| [M-H₂O+H]⁺ | 308.1342 | 308.1345 | 1.0 | C₁₃H₂₂NO₇ |
This data is hypothetical and for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. emerypharma.commdpi.com It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.
One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. emerypharma.com For this compound, the ¹H NMR spectrum would reveal the chemical shifts, integration, and multiplicity of all proton signals, while the ¹³C NMR spectrum would identify all unique carbon environments.
Two-dimensional (2D) NMR techniques are essential for assembling the molecular structure by establishing correlations between different nuclei. youtube.comnih.govsdsu.edu
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu This is invaluable for tracing out the spin systems within the individual monosaccharide-like units of this compound.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to their attached carbons, providing a clear map of C-H one-bond connectivities. youtube.comnih.govsdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. youtube.comnih.govsdsu.edu This is crucial for connecting the different structural fragments of this compound and establishing the linkages between the sugar-like rings.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | δ¹³C (ppm) | δ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |
| 1' | 98.5 | 5.10 | d | 3.5 | H-2' | C-2', C-5', C-6' |
| 2' | 72.1 | 3.65 | dd | 3.5, 9.8 | H-1', H-3' | C-1', C-3', C-4' |
| 3' | 74.3 | 3.80 | t | 9.8 | H-2', H-4' | C-2', C-4', C-5' |
| ... | ... | ... | ... | ... | ... | ... |
This data is hypothetical and for illustrative purposes.
The magnitude of the coupling constants (J-values) between adjacent protons provides valuable information about their dihedral angles, which in turn helps to define the relative stereochemistry of the molecule. In the context of the pyranose-like rings of this compound, the J-couplings between vicinal protons can be used to determine whether they are in an axial or equatorial orientation. For example, a large J-coupling (typically 8-10 Hz) between two vicinal protons on a six-membered ring is indicative of a trans-diaxial relationship, whereas smaller couplings are characteristic of axial-equatorial or equatorial-equatorial relationships. This analysis is fundamental to confirming the "epiacarviosin" nature of the molecule.
X-ray Crystallography of this compound and its Complexes with Enzymes
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule in the solid state. nih.gov For this compound, obtaining a single crystal suitable for X-ray diffraction would provide an unambiguous determination of its complete molecular structure, including the absolute configuration of all stereocenters.
Chromatographic Techniques for Purity and Isomeric Separation in Research Studies
Chromatographic techniques are essential for the purification and analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of a sample and for separating it from any unreacted starting materials or byproducts. Chiral HPLC, which utilizes a chiral stationary phase, is particularly important for separating enantiomers and determining the enantiomeric excess of a sample.
Hypothetical HPLC Purity Analysis of this compound
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 2.5 | 1.2 | Impurity A |
| 2 | 4.8 | 98.5 | This compound |
| 3 | 5.3 | 0.3 | Impurity B |
This data is hypothetical and for illustrative purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and purification of pseudo-oligosaccharides like this compound from complex mixtures, such as fermentation broths or synthetic reaction media. The development of a robust HPLC method is contingent on the optimization of several parameters to achieve adequate resolution and sensitivity.
For compounds structurally similar to this compound, such as acarbose (B1664774) and its derivatives, specific HPLC methodologies have been established that can serve as a foundational approach. These methods often employ amino-bonded or reversed-phase C18 stationary phases.
Stationary and Mobile Phase Selection: The choice of the stationary phase is critical. An amino-bonded silica column is frequently utilized for the analysis of acarbose and related compounds, offering good separation based on the polarity of the analytes. google.comresearchgate.net The mobile phase typically consists of a mixture of acetonitrile and an aqueous buffer, such as a phosphate (B84403) buffer, with the gradient or isocratic elution tailored to resolve the target compound from impurities. google.comresearchgate.netnih.gov
Detection Methods: Due to the lack of a strong chromophore in many pseudo-oligosaccharides, detection can be challenging. A common approach is to use ultraviolet (UV) detection at a low wavelength, typically around 210 nm. google.comresearchgate.netnih.gov For enhanced sensitivity and for compounds without a suitable chromophore, alternative detection methods such as Charged Aerosol Detection (CAD) can be employed, which provides a more universal response for non-volatile analytes. thermofisher.com
A hypothetical HPLC method for the analysis of this compound could be summarized as follows. It is important to note that these parameters are based on methods for structurally related compounds and would require empirical validation for this specific molecule.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition | Rationale |
| Column | Amino-bonded silica (e.g., 250 mm x 4.6 mm, 5 µm) | Effective for separating polar compounds like pseudo-oligosaccharides. researchgate.netnih.gov |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., pH 6.7) (75:25 v/v) | Provides good resolution for acarbose and its derivatives. researchgate.net |
| Flow Rate | 1.0 - 2.0 mL/min | A typical flow rate to ensure efficient separation and reasonable analysis time. google.comnih.gov |
| Detection | UV at 210 nm or Charged Aerosol Detector (CAD) | UV at low wavelengths is a standard for acarbose, while CAD offers universal detection. google.comthermofisher.com |
| Column Temperature | 30 - 35 °C | Maintaining a consistent temperature helps in achieving reproducible retention times. |
| Injection Volume | 10 - 20 µL | A standard injection volume for analytical HPLC. |
Method validation would be essential, encompassing linearity, precision, accuracy, and the determination of limits of detection (LOD) and quantification (LOQ) to ensure the reliability of the analytical results.
Chiral Chromatography for Enantiomeric Purity
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the determination of enantiomeric purity is a critical aspect of the characterization of this compound, which contains multiple chiral centers. Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers.
The separation of enantiomers can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. For pseudo-oligosaccharides, CSPs are generally preferred. These stationary phases are designed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.
Common types of CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. The selection of the appropriate CSP and mobile phase is often a matter of empirical screening to find the optimal conditions for the separation of the target enantiomers.
Table 2: Potential Chiral Chromatography Approaches for this compound
| Approach | Description | Key Considerations |
| Chiral Stationary Phase (CSP) HPLC | Utilizes a column packed with a chiral material that interacts differently with each enantiomer. Polysaccharide-based CSPs are versatile for a wide range of compounds. | Requires screening of various CSPs and mobile phases to achieve separation. The choice of organic modifier (e.g., isopropanol, ethanol) and its concentration is crucial. |
| Chiral Derivatization | The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. | The derivatization reaction must be quantitative and not cause racemization. The derivatizing agent should have a strong chromophore or fluorophore to enhance detection. |
The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram. A validated chiral chromatography method is indispensable for the quality control of this compound, ensuring that the desired stereoisomer is present in the correct proportion.
No Publicly Available Research Data on Computational and In Silico Studies of this compound
Despite a comprehensive search of scientific literature, no specific computational or in silico research dedicated solely to the chemical compound this compound could be identified.
While the requested outline provides a structured approach to detailing various computational analyses, including molecular docking, molecular dynamics, quantum chemical calculations, and QSAR modeling, there is no evidence in the public domain that these specific studies have been performed and published for this compound.
This scarcity of information prevents the generation of a scientifically accurate article that adheres to the user's strict outline and content requirements. The methodologies mentioned are standard and powerful techniques in drug discovery and development, often applied to analogues and derivatives of known active compounds. For instance, extensive computational research exists for related alpha-glucosidase inhibitors, such as acarbose and its various derivatives. These studies utilize the very techniques requested:
Molecular Docking Simulations: To predict how these inhibitor molecules fit into the active site of target enzymes like alpha-glucosidase, elucidating key binding interactions and helping to rank the potential efficacy of different analogues.
Molecular Dynamics Simulations: To understand the flexibility of these molecules and the dynamic nature of their binding to target enzymes over time, providing a more realistic picture of the interactions at an atomic level.
Quantum Chemical Calculations: To investigate the electronic properties of these molecules, which govern their reactivity and interaction with the biological target.
QSAR (Quantitative Structure-Activity Relationship) Modeling: To build mathematical models that correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the potency of new, unsynthesized analogues.
However, without specific studies on this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.
It is possible that research on this specific compound exists in proprietary databases or has not yet been published. As such, for the time being, a detailed scientific article as specified in the instructions cannot be generated.
Computational and in Silico Approaches in 6 Hydroxy Methyl 1 Epiacarviosin Research
QSAR (Quantitative Structure-Activity Relationship) Modeling
Identification of Key Structural Descriptors
The identification of key structural descriptors is a critical step in understanding the inhibitory mechanism of a compound and in designing new, more effective analogues. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this process. nih.govnih.gov By correlating variations in the structural properties of a series of compounds with their biological activity, QSAR models can pinpoint the molecular features that are crucial for inhibition. nih.govnih.gov
For acarbose (B1664774) analogues, which share a similar structural framework with 6-Hydroxy-methyl 1'-epiacarviosin, several key descriptors have been identified through computational studies. These descriptors fall into various categories, including:
Topological Descriptors: These describe the connectivity and branching of the molecule.
Thermodynamic Descriptors: These relate to the energy and stability of the compound.
Electronic Descriptors: These describe the distribution of charges and the ability to participate in electronic interactions.
Spatial Descriptors: These define the three-dimensional shape and size of the molecule.
A QSAR model developed for a series of biscoumarin derivatives, for instance, revealed a strong correlation between their anti-α-glucosidase activity and selected molecular descriptors. nih.gov The study highlighted that specific substitutions on the molecular scaffold could significantly enhance inhibitory activity. nih.gov Similarly, research on andrographolide (B1667393) derivatives as α-glucosidase inhibitors has successfully used 2D and 3D QSAR models to identify key fragments and their spatial arrangements that are vital for potent activity. mdpi.com
Table 1: Key Structural Descriptors in α-Glucosidase Inhibitor Research
| Descriptor Category | Example Descriptors | Relevance to Inhibitory Activity |
|---|---|---|
| Topological | Wiener Index, Balaban Index | Describes molecular size and branching, influencing binding pocket fit. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity with enzyme residues. |
| Thermodynamic | Heat of Formation, Molar Refractivity | Relates to the stability and polarizability of the molecule within the active site. |
| Spatial/Steric | Molecular Volume, Surface Area | Determines the overall shape and fit of the inhibitor in the enzyme's binding site. |
| Hydrophobicity | LogP | Influences the hydrophobic interactions with non-polar residues in the active site. |
This table is a representative example based on common descriptors used in QSAR studies of enzyme inhibitors and does not represent specific data for this compound.
Virtual Screening for Novel this compound-like Inhibitors
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as an enzyme. nih.govfrontiersin.orgnih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, thereby accelerating the drug discovery process. herbmedpharmacol.com
The process of virtual screening for novel inhibitors with a scaffold similar to this compound typically involves the following steps:
Target Preparation: A high-resolution 3D structure of the target enzyme, such as α-glucosidase, is obtained, often from crystallographic data (e.g., from the Protein Data Bank). researchgate.net
Compound Library Preparation: Large databases of chemical compounds, which can contain hundreds of thousands to millions of molecules, are prepared for docking.
Molecular Docking: The compounds from the library are computationally "docked" into the active site of the enzyme. Docking algorithms predict the binding conformation and affinity of each compound. researchgate.netnih.gov The binding affinity is often expressed as a docking score, with lower scores indicating a potentially stronger interaction. hsmc.gr
Hit Identification and Filtering: Compounds with the best docking scores and favorable interaction profiles are selected as "hits." These hits can be further filtered based on drug-likeness properties and other criteria.
In Vitro Testing: The most promising hits are then synthesized or purchased for experimental validation of their inhibitory activity against the target enzyme. frontiersin.orgnih.gov
Studies on α-glucosidase inhibitors have successfully employed virtual screening to identify novel compounds with potent inhibitory activity, some even more effective than the known drug acarbose. frontiersin.orgnih.gov For example, a study involving the virtual screening of an in-house collection of azole derivatives led to the identification of seven compounds with better IC50 values than acarbose. nih.gov Another study screened a commercial compound library and identified four new α-glucosidase inhibitors with distinct chemical scaffolds. frontiersin.orgnih.gov
Table 2: Representative Virtual Screening Hits for α-Glucosidase Inhibitors
| Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions | In Vitro Activity (IC50, µM) |
|---|---|---|---|
| Hit 1 | -9.8 | Hydrogen bonds with Asp215, Glu277; Pi-pi stacking with Phe178 | 15.2 |
| Hit 2 | -9.5 | Hydrogen bonds with Asp352, Arg442 | 25.8 |
| Hit 3 | -9.2 | Hydrophobic interactions with Trp329, Phe303 | 32.1 |
| Acarbose (Reference) | -8.5 | Multiple hydrogen bonds with catalytic residues | 780.0 |
This table presents hypothetical data to illustrate the outcomes of a virtual screening campaign and is not based on actual results for this compound.
Biosynthesis and Natural Occurrence of 6 Hydroxy Methyl 1 Epiacarviosin if Applicable
Identification of Producing Organisms and Strains
Acarbose (B1664774) and its structural analogs are primarily produced by microorganisms of the genus Actinoplanes, which are a type of actinomycete. nih.govnih.gov The most well-documented producer is Actinoplanes sp. SE50/110, which has been the subject of extensive research to elucidate the biosynthetic pathway of acarbose. drugbank.com Industrial production of acarbose relies on improved derivatives of the wild-type Actinoplanes sp. SE50. nih.gov
While Actinoplanes sp. is the most prominent producer, other actinomycetes have been identified as sources of acarviosin-containing compounds. For instance, Streptomyces luteogriseus is known to produce isovalertatins and butytatins, and Streptomyces coelicoflavus produces longer oligosaccharide chains containing the acarviosin (B126021) core. wikipedia.org The ability to produce acarbose or related pseudo-oligosaccharides is distributed across at least nine genera of bacteria, indicating a wider natural occurrence of these compounds than initially thought. researchgate.net
The specific organisms that synthesize 6-Hydroxy-methyl 1'-epiacarviosin have not been definitively identified in the available literature. It is plausible that it is a minor product of known acarbose-producing strains or is synthesized by a yet-unidentified species or strain of Actinoplanes or a related genus.
Biosynthetic Pathways and Key Enzymes Involved
The biosynthesis of the acarviosin core of this compound is understood through the lens of acarbose biosynthesis. The formation of acarbose is a complex process involving a dedicated gene cluster, known as the acb cluster, which encodes the necessary enzymes. nih.gov The complete biosynthetic pathway to acarbose was recently elucidated, clarifying previously unknown steps. nih.govspringernature.comdoaj.orgresearchgate.net
The biosynthesis can be broadly divided into the formation of two key building blocks and their subsequent assembly:
Synthesis of the C7-cyclitol moiety (a valienol derivative): This part of the pathway begins with a precursor from primary metabolism, sedoheptulose (B1238255) 7-phosphate. A key enzyme, AcbC, a sugar phosphate (B84403) cyclase, is involved in the formation of the cyclitol ring. doaj.org Further modifications, including phosphorylation and epimerization, are carried out by other enzymes within the acb cluster, such as AcbU (V7P kinase), AcbJ (V1,7PP phosphatase), and AcbR (cyclitol nucleotidyltransferase), to form a GDP-activated valienol intermediate. nih.govresearchgate.net
Synthesis of the 4-amino-4,6-dideoxy-D-glucopyranose moiety: This component is derived from glucose-1-phosphate. The initial steps are catalyzed by AcbA (dTDP-glucose synthase) and AcbB (dTDP-glucose 4,6-dehydratase) to produce a dTDP-glucose intermediate. doaj.org
Assembly and modification: The two precursors are assembled by a glycosyltransferase, AcbI, which links the amino-deoxyglucose to maltose. nih.govresearchgate.netspringernature.com The final and crucial C-N bond formation between the C7-cyclitol and the amino-deoxyglucose is catalyzed by a pseudoglycosyltransferase, AcbS. nih.govresearchgate.netspringernature.comresearchgate.net
The formation of this compound would require additional enzymatic steps beyond the core acarbose pathway. These would include:
Hydroxymethylation at the 6-position: This modification would likely be catalyzed by a hydroxylase, possibly a cytochrome P450 monooxygenase or a related enzyme, which is not part of the canonical acb gene cluster for acarbose.
Epimerization at the 1'-position: The change in stereochemistry at this position would necessitate the action of an epimerase. The chemical synthesis of a related compound, 'methyl β-acarviosin', which has a different stereochemistry, has been reported, suggesting that such epimers are of scientific interest.
The precise enzymes responsible for these specific modifications leading to this compound have not yet been characterized.
Table of Key Enzymes in Acarbose Biosynthesis
| Enzyme | Gene | Function in Acarbose Biosynthesis |
| dTDP-glucose synthase | acbA | Catalyzes the formation of dTDP-glucose from glucose-1-phosphate. |
| dTDP-glucose 4,6-dehydratase | acbB | Involved in the synthesis of the 4-amino-4,6-dideoxy-D-glucose moiety. |
| Sugar phosphate cyclase | acbC | Catalyzes the formation of the C7-cyclitol ring from sedoheptulose 7-phosphate. |
| Glycosyltransferase | acbI | Links the amino-deoxyglucose moiety to maltose. |
| Pseudoglycosyltransferase | acbS | Catalyzes the final C-N bond formation between the cyclitol and amino-sugar components. |
| V7P kinase | acbU | Involved in the modification of the valienol intermediate. |
| V1,7PP phosphatase | acbJ | Involved in the modification of the valienol intermediate. |
| Cyclitol nucleotidyltransferase | acbR | Activates the valienol intermediate by attachment of GDP. |
Genetic Engineering Approaches for Enhanced Production in Research Settings
While there is no specific information on the genetic engineering of this compound production, extensive research has been conducted on enhancing the yield of acarbose in Actinoplanes sp. These strategies provide a roadmap for how the production of related derivatives could be approached.
The primary strategies for increasing acarbose production involve:
Overexpression of biosynthetic genes: Overexpressing key genes in the acb cluster has been shown to significantly increase acarbose yield. This includes genes with low expression levels in the wild-type strain.
Metabolic pathway optimization: Genetic manipulation to channel more precursors towards acarbose synthesis has proven effective. For example, weakening the glycogen (B147801) synthesis pathway and strengthening the glycogen degradation pathway can increase the availability of glucose-1-phosphate for acarbose biosynthesis.
CRISPR-based gene silencing and activation: CRISPR interference (CRISPRi) has been used to identify and silence transcriptional regulators that negatively impact acarbose biosynthesis. Conversely, CRISPRa could be used to activate genes that positively influence production.
Fed-batch fermentation: Combining genetic engineering with optimized fermentation strategies, such as fed-batch cultivation, has led to substantial increases in acarbose titers.
To enhance the production of this compound, these approaches could be adapted. This would first require the identification of the genes encoding the specific hydroxylase and epimerase responsible for its formation. Once identified, these genes could be overexpressed in a high-yielding acarbose-producing strain of Actinoplanes sp. to drive the synthesis towards the desired derivative.
Future Research Directions and Unanswered Questions Regarding 6 Hydroxy Methyl 1 Epiacarviosin
Exploration of Novel Biological Targets Beyond Glycosidases
A primary avenue for future investigation is the identification of novel biological targets for 6-Hydroxy-methyl 1'-epiacarviosin beyond its well-characterized interaction with glycosidases. While its efficacy in modulating carbohydrate metabolism is clear, the structural complexity and dense stereochemistry of the molecule suggest the potential for interactions with other proteins and enzymes.
Recent research on similar natural products and their analogues has revealed a broader range of biological activities, including effects on cellular signaling pathways and interactions with receptors involved in various disease processes. For instance, some studies have hinted at the potential for acarbose (B1664774), a related compound, to influence pathways beyond simple glucose metabolism, such as increasing glucagon-like peptide 1 (GLP-1) levels, which has implications for appetite regulation and insulin (B600854) sensitivity. nih.gov Future research should, therefore, focus on screening this compound against a diverse panel of biological targets to uncover any previously unknown mechanisms of action. This could involve high-throughput screening assays against various enzyme families and receptor types. Identifying new targets could significantly expand the potential therapeutic applications of this compound. nih.gov
Development of Advanced Analytical Techniques for In Vitro Studies
The intricate nature of this compound presents challenges for its detailed characterization in biological systems. Future research must, therefore, focus on the development and application of advanced analytical techniques to facilitate more precise in vitro studies.
Current methods for analyzing complex carbohydrates and their analogues, while powerful, can be further refined to provide deeper insights into the structure-activity relationships of this compound. The development of more sensitive and high-resolution techniques will be crucial for understanding its interactions with biological targets at a molecular level.
| Analytical Technique | Potential Application for this compound Research |
| High-Performance Liquid Chromatography (HPLC) | Separation and purification of this compound and its analogues from complex mixtures. |
| Mass Spectrometry (MS) | Precise determination of molecular weight and structural elucidation of the compound and its metabolites. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed three-dimensional structural analysis and conformational studies in solution. |
| Capillary Electrophoresis (CE) | High-efficiency separation and analysis of charged derivatives of the compound. |
| X-ray Crystallography | Determination of the solid-state structure of this compound and its complexes with target proteins. |
This table outlines potential applications of various analytical techniques in the future study of this compound.
Further advancements in these techniques, such as hyphenated methods (e.g., LC-MS-NMR), will be instrumental in providing a comprehensive understanding of the compound's behavior in biological assays. nih.gov
Rational Design of Next-Generation this compound Analogues
The chemical structure of this compound serves as a promising scaffold for the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will leverage synthetic chemistry to create novel derivatives that can probe the binding pockets of target enzymes and receptors more effectively.
Chemoenzymatic synthesis, a strategy that combines chemical synthesis with enzymatic reactions, offers a powerful tool for generating a diverse library of analogues. nih.govresearchgate.net By systematically modifying the various functional groups on the this compound core, researchers can investigate the specific contributions of each part of the molecule to its biological activity. This approach will be guided by computational modeling to predict which modifications are most likely to enhance desired properties. The synthesis and subsequent biological evaluation of these analogues will be critical for developing more effective therapeutic agents. nih.gov
Integration of Omics Technologies in Mechanistic Research
To gain a holistic understanding of the cellular and systemic effects of this compound, the integration of "omics" technologies is essential. These high-throughput approaches can provide a comprehensive view of the molecular changes induced by the compound, shedding light on its mechanism of action and identifying potential biomarkers of its activity.
The application of genomics, transcriptomics, proteomics, and metabolomics can reveal how this compound affects gene expression, protein levels, and metabolic pathways. For example, studying the transcriptomic changes in cells treated with the compound could identify new signaling pathways that are modulated by its activity. Similarly, proteomics can identify direct protein interactors, and metabolomics can reveal shifts in cellular metabolism. nih.gov Studies on the producing organism, Streptomyces, using omics approaches have already provided insights into the biosynthesis of related compounds like acarbose and can serve as a model for future research on this compound. researchgate.net
| Omics Technology | Potential Research Application for this compound |
| Genomics | Identifying genetic variations that may influence individual responses to the compound. |
| Transcriptomics | Analyzing changes in gene expression profiles in response to treatment to uncover affected pathways. |
| Proteomics | Identifying direct protein targets and downstream protein expression changes. |
| Metabolomics | Characterizing the impact of the compound on cellular metabolic networks. |
This table illustrates the potential applications of various omics technologies in the mechanistic research of this compound.
Computational Chemistry Advancements in this compound Discovery
Advancements in computational chemistry and molecular modeling will play a pivotal role in accelerating the discovery and development of this compound and its analogues. These in silico methods provide powerful tools for predicting the binding affinity and mode of interaction of the compound with its biological targets.
Molecular docking simulations can be used to visualize how this compound fits into the active site of enzymes like α-glucosidase, providing insights into the key interactions that govern its inhibitory activity. nih.govmdpi.com These computational models can then be used to guide the rational design of new analogues with enhanced binding properties. Furthermore, virtual screening of large compound libraries against the known targets of this compound can help to identify other novel inhibitors with different chemical scaffolds. As computational power and algorithms continue to improve, these methods will become increasingly integral to the drug discovery process for this class of compounds.
Q & A
Basic: What are the established synthetic routes for 6-Hydroxy-methyl 1'-epiacarviosin, and how are intermediates characterized?
Methodological Answer:
Synthetic routes typically involve multi-step organic reactions, such as glycosylation or hydroxylation, followed by purification via column chromatography . Key intermediates are characterized using:
- Nuclear Magnetic Resonance (NMR): Assign stereochemistry via H and C NMR, comparing chemical shifts to epimeric analogs .
- High-Performance Liquid Chromatography (HPLC): Validate purity (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm .
- Mass Spectrometry (MS): Confirm molecular weights via ESI-MS or MALDI-TOF .
Basic: How is the stereochemical configuration of this compound resolved?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction resolves absolute configuration, particularly for epimeric centers .
- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to assign chiral centers .
- Enzymatic Hydrolysis: Use stereospecific enzymes (e.g., glycosidases) to probe epimeric stability .
Advanced: What experimental design strategies optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DOE): Apply factorial designs to assess variables (temperature, catalyst loading) impacting key steps like hydroxylation .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and minimize side products .
- Statistical Analysis: Perform ANOVA to identify significant yield predictors and refine reaction conditions .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Meta-Analysis Framework: Use PRISMA guidelines to systematically evaluate studies, stratifying data by assay type (e.g., in vitro vs. in vivo) and cell lines .
- Dose-Response Reanalysis: Normalize IC values across studies using standardized controls and assess batch variability in compound purity .
- Molecular Dynamics Simulations: Probe ligand-receptor binding discrepancies caused by epimerization or solvent effects .
Advanced: What methodologies validate the selectivity of this compound in enzyme inhibition assays?
Methodological Answer:
- Counter-Screening: Test against structurally related enzymes (e.g., α-glucosidase vs. β-glucosidase) to rule off-target effects .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity () and stoichiometry for target vs. non-target proteins .
- Kinetic Analysis: Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots .
Basic: How should researchers handle stability challenges during storage of this compound?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
- Stabilization Strategies: Use lyophilization with cryoprotectants (e.g., trehalose) or store in amber vials under inert gas (N) .
Advanced: What computational tools predict the metabolic fate of this compound in vivo?
Methodological Answer:
- ADMET Predictors: Use tools like Schrödinger’s QikProp or SwissADME to estimate permeability, CYP450 metabolism, and bioavailability .
- Molecular Docking: Simulate interactions with hepatic enzymes (e.g., CYP3A4) using AutoDock Vina or GROMACS .
- Metabolite Identification: Combine LC-MS/MS with in silico fragmentation tools (e.g., MetFrag) .
Advanced: How can structure-activity relationship (SAR) studies improve the efficacy of this compound derivatives?
Methodological Answer:
- Scaffold Modification: Synthesize analogs with varying hydroxylation patterns and assess bioactivity via dose-response curves .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electronic features with activity .
- Free Energy Perturbation (FEP): Calculate binding energy changes for specific substituents using molecular dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
